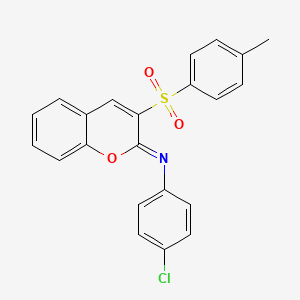
(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as CTCA, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound belongs to the family of chromene derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds derived from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with different anilines have been investigated for their antimicrobial activity. These compounds have shown promising results against gram-positive and gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Shriram H. Bairagi, A. Bhosale, M. Deodhar, 2009).
Corrosion Inhibition
The corrosion inhibition properties of synthesized compounds, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, on mild steel in acidic environments have been explored. These studies show that such compounds can serve as efficient corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).
Photocatalytic Applications
Research into the photocatalytic degradation of environmental pollutants, such as aniline derivatives, has demonstrated the effectiveness of ZnO supported on natural zeolite nanoparticles. This study underscores the potential of utilizing such catalysts for the eco-friendly removal of hazardous substances from the environment (Fereshteh Iazdani, Alireza Nezamzadeh-Ejhieh, 2021).
Greener Synthesis of 4H-Chromenes
The use of ZnO nanoparticles as catalysts for the assembly of densely functionalized 4H-chromenes in aqueous media represents a greener approach to chemical synthesis. This method emphasizes environmental sustainability by using water as the reaction medium and demonstrates the catalyst's recyclability, contributing to the principles of green chemistry (P. Ghosh, Asish R. Das, 2013).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJILPPMRWANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

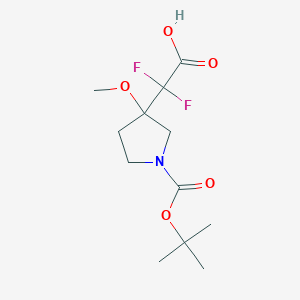
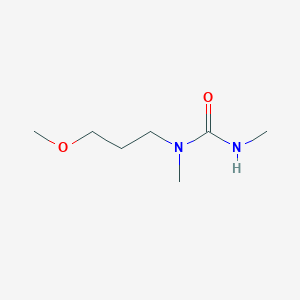
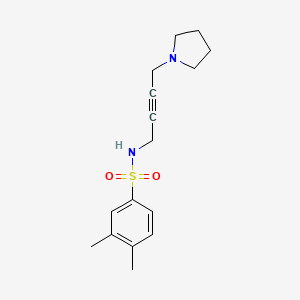
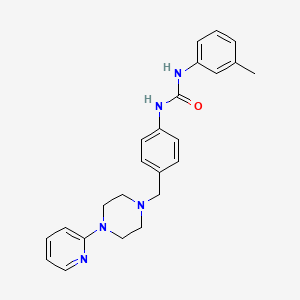
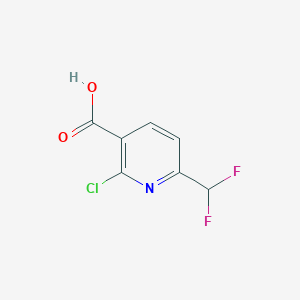
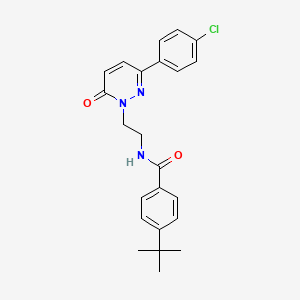
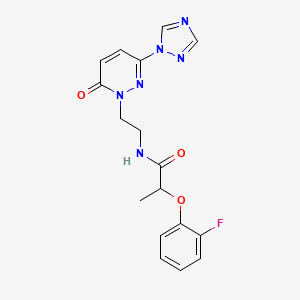
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
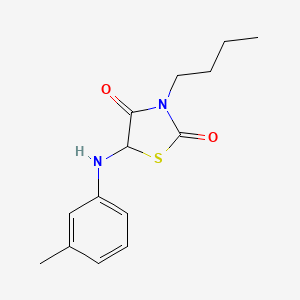
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)